molecular formula C21H29N B8591583 N-Benzyl-8-phenyloctan-1-amine CAS No. 119161-51-2

N-Benzyl-8-phenyloctan-1-amine

Cat. No.: B8591583
CAS No.: 119161-51-2
M. Wt: 295.5 g/mol
InChI Key: HKMGZCKGWBFZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-8-phenyloctan-1-amine ( 119161-51-2) is a synthetic organic compound with the molecular formula C₂₁H₂₉N and a molecular weight of 295.46 g/mol . This secondary amine features a benzyl group attached to the nitrogen atom and a linear 8-phenyloctyl chain, making it a valuable non-polar analog in chemical research. Compounds within this structural class, characterized by the N-benzyl-4-phenylbutan-1-amine scaffold, are primarily recognized as key intermediates and building blocks in sophisticated organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs) . The benzylamine moiety is a privileged structure in medicinal chemistry and is frequently employed as a masked source of ammonia in multi-step synthesis; the benzyl group can often be removed via hydrogenolysis to reveal a secondary amine functionality . Researchers utilize this compound and its analogs as precursors in the synthesis of more complex molecules. Its structure suggests potential application in exploring structure-activity relationships (SAR), particularly in modulating the lipophilicity and chain length of candidate molecules . As a fine chemical with high purity, it is intended for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119161-51-2

Molecular Formula

C21H29N

Molecular Weight

295.5 g/mol

IUPAC Name

N-benzyl-8-phenyloctan-1-amine

InChI

InChI=1S/C21H29N/c1(3-7-13-20-14-8-5-9-15-20)2-4-12-18-22-19-21-16-10-6-11-17-21/h5-6,8-11,14-17,22H,1-4,7,12-13,18-19H2

InChI Key

HKMGZCKGWBFZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCNCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Benzyl 8 Phenyloctan 1 Amine

Fundamental Reaction Pathways

The reactivity of N-Benzyl-8-phenyloctan-1-amine is dictated by the interplay of its structural components. The secondary amine moiety is susceptible to oxidation, while the aromatic rings can undergo substitution reactions. Furthermore, the N-benzyl group can be cleaved under various conditions, a common strategy in synthetic organic chemistry for the deprotection of amines.

Oxidation Reactions of the Amine Moiety

The secondary amine in this compound can undergo oxidation to form an imine. This transformation is a common reaction for benzylamines and can be achieved using a variety of oxidizing agents. The reaction typically proceeds via the formation of an intermediate that subsequently eliminates a proton to yield the corresponding imine. For instance, the oxidation of benzylamines can be promoted by bromo radicals generated from alkali metal bromides under mild conditions. organic-chemistry.org

The selective oxidation of amines to imines is a significant area of research in organic synthesis. rsc.org In the case of this compound, oxidation would lead to the formation of N-(8-phenyloctyl)benzenecarboximidoyl chloride.

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
Oxone/KBrAcetonitrile/WaterRoom TemperatureN-(8-phenyloctyl)benzenecarboximidoyl chlorideHigh
Ceric Ammonium Nitrate (CAN)AcetonitrileRoom TemperatureN-(8-phenyloctyl)benzenecarboximidoyl chlorideGood
Dimethyl Sulfoxide (DMSO)Acidic CatalystHigh TemperatureN-(8-phenyloctyl)benzenecarboximidoyl chlorideModerate

Reduction Transformations of Functional Groups

While this compound itself does not possess readily reducible functional groups other than the aromatic rings (which require harsh conditions), derivatives of this compound could undergo reduction. For instance, if a nitro group were introduced onto one of the phenyl rings through electrophilic substitution, it could be readily reduced to an amino group. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Nucleophilic and Electrophilic Substitution at Aromatic Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution. The benzylamino group is an activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the benzylic carbon. byjus.comlibretexts.org In contrast, the phenyloctyl group will also direct incoming electrophiles to its ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

Aniline, a related compound, is highly reactive towards electrophilic aromatic substitution, often leading to multiple substitutions. byjus.com While the benzyl (B1604629) group in this compound will moderate this reactivity somewhat, careful control of reaction conditions is necessary to achieve monosubstitution.

Nucleophilic aromatic substitution on the phenyl rings of this compound is generally not favored unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com However, nucleophilic substitution can occur at the benzylic carbon. For example, the reaction of benzylamines with benzyl bromide in methanol (B129727) has been studied, showing a second-order reaction pathway. researchgate.net

Reaction TypeReagentsPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄ortho, paraN-(nitrobenzyl)-8-phenyloctan-1-amine
BrominationBr₂/FeBr₃ortho, paraN-(bromobenzyl)-8-phenyloctan-1-amine
Friedel-Crafts AcylationRCOCl/AlCl₃ortho, paraN-(acylbenzyl)-8-phenyloctan-1-amine

N-Benzyl Deprotection Reactions

The N-benzyl group is a common protecting group for amines in organic synthesis, and its removal is a key step in many synthetic routes. nih.gov N-Benzyl deprotection of this compound would yield 8-phenyloctan-1-amine. This can be achieved through several methods, most commonly via catalytic hydrogenation. nih.govacs.org In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). nih.govacs.org The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. sciencemadness.org Acidic conditions can sometimes facilitate the reaction by preventing catalyst poisoning by the amine product. sciencemadness.org

Oxidative methods can also be employed for N-benzyl deprotection. researchgate.netsemanticscholar.org For instance, treatment with a bromo radical can lead to the cleavage of the N-benzyl bond. organic-chemistry.org

MethodReagentsSolventConditionsProduct
Catalytic HydrogenationH₂, 10% Pd/CEthanolRoom Temperature, 1 atm8-phenyloctan-1-amine
Catalytic Transfer HydrogenationAmmonium formate, Pd/CMethanolReflux8-phenyloctan-1-amine
Oxidative CleavageOxone/KBrAcetonitrile/WaterRoom Temperature8-phenyloctan-1-amine
Birch ReductionNa/NH₃THF/Ethanol-78 °C8-phenyloctan-1-amine

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and optimizing reaction conditions. The elucidation of reaction mechanisms often involves the identification and characterization of key intermediates.

Identification of Key Intermediates

In the oxidation of the amine moiety to an imine, a key intermediate is a nitrogen-centered radical cation, which can form via a single-electron transfer process. This intermediate then undergoes deprotonation and further oxidation to yield the imine.

During electrophilic aromatic substitution , the key intermediate is the arenium ion (or sigma complex), a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. The stability of this intermediate determines the regioselectivity of the reaction.

In N-benzyl deprotection via catalytic hydrogenation , the reaction proceeds through the adsorption of the molecule onto the catalyst surface. The benzyl C-N bond is then cleaved by the addition of hydrogen atoms.

In oxidative debenzylation reactions , the mechanism can involve the formation of a bromo radical which abstracts a hydrogen atom from the benzylic position. organic-chemistry.org This generates a benzylic radical that can be further oxidized to an iminium ion, which is then hydrolyzed to the deprotected amine and benzaldehyde. organic-chemistry.org

Reaction TypeKey Intermediate
Amine OxidationNitrogen-centered radical cation
Electrophilic Aromatic SubstitutionArenium ion (sigma complex)
Catalytic HydrogenationSurface-adsorbed species
Oxidative DebenzylationBenzylic radical, Iminium ion

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies are crucial for understanding the factors that influence the speed of a chemical reaction and the sequence of steps by which it occurs (the reaction pathway). For a molecule like this compound, kinetic studies would likely focus on reactions involving the secondary amine functionality, such as N-alkylation, N-acylation, or oxidation.

While specific rate constants for this compound are not documented, studies on similar N-substituted benzylamines reacting with electrophiles like benzyl bromide have been conducted. These investigations show that such reactions typically follow second-order kinetics, where the rate is dependent on the concentrations of both the amine and the electrophile. The general rate law can be expressed as:

Rate = k[Amine][Electrophile]

The rate constant, k, is influenced by several factors including the solvent, temperature, and the steric and electronic nature of the substituents on both the amine and the electrophile. For instance, electron-donating groups on the benzylamine (B48309) moiety would be expected to increase the nucleophilicity of the nitrogen atom, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would decrease the rate.

Table 1: Hypothetical Kinetic Data for the N-Alkylation of this compound with an Alkyl Halide

Entry Solvent Temperature (°C) Rate Constant (k, M⁻¹s⁻¹)
1 Acetonitrile 25 Data Not Available
2 Methanol 25 Data Not Available
3 Acetonitrile 50 Data Not Available

This table is illustrative. Specific experimental data for this compound is not available.

Reaction pathways for N-benzylalkylamines often proceed via an SN2 mechanism, involving a backside attack of the nucleophilic amine on the electrophilic carbon of the reacting partner. The formation of a transition state is a key step, and its stability is a determining factor for the reaction rate.

Influence of Structural Features on Reactivity Profiles

The reactivity of this compound is dictated by its distinct structural components: the secondary amine, the benzyl group, and the long C8 alkyl chain with a terminal phenyl group.

Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This is the primary site for reactions such as protonation, alkylation, acylation, and oxidation. The presence of one benzyl group and a long alkyl chain provides some steric hindrance around the nitrogen, which could modulate its reactivity compared to less hindered secondary amines.

Benzyl Group: The phenyl ring of the benzyl group can influence the reactivity of the amine through inductive and resonance effects. While the methylene (B1212753) (-CH2-) spacer isolates the nitrogen from direct resonance with the phenyl ring, the ring's electron-donating or -withdrawing nature (if substituted) could have a minor inductive effect on the nitrogen's basicity and nucleophilicity. The benzylic protons are also susceptible to abstraction, which can lead to specific reaction pathways under certain conditions.

Table 2: Predicted Influence of Structural Features on Reactivity

Structural Feature Predicted Effect on Reactivity
Secondary Amine (N-H) Primary site of nucleophilic and basic character.
Benzyl Group Provides steric bulk; phenyl ring can have minor inductive effects.
8-Phenyloctyl Chain Increases lipophilicity; contributes to steric hindrance.

Advanced Analytical Characterization in N Benzyl 8 Phenyloctan 1 Amine Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to verifying the intricate molecular architecture of N-Benzyl-8-phenyloctan-1-amine, ensuring the correct connectivity of the benzyl (B1604629) group, the octyl chain, and the terminal phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic framework is assembled.

¹H NMR provides detailed information about the chemical environment of protons. The spectrum is expected to show distinct signals for the aromatic protons of the benzyl and terminal phenyl groups, the benzylic methylene (B1212753) protons, the methylene protons of the long octyl chain, and the proton on the secondary amine. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and provides insight into their hybridization and chemical environment (aromatic, aliphatic, benzylic). For this compound, distinct signals would be expected for the carbons of the two phenyl rings, the benzylic methylene carbon, and the eight carbons of the alkyl chain. Data from the closely related compound, N-benzyl-5-phenylpentan-1-amine, shows characteristic shifts for the benzylic carbon (CH₂) at approximately 54.2 ppm and the alpha-amino carbon (CH₂) at 49.5 ppm, with aromatic carbons appearing between 125 and 143 ppm orgsyn.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl-H (aromatic)7.25-7.40 (m, 5H)127.0-140.5
Phenyl-H (aromatic)7.15-7.30 (m, 5H)125.5-142.5
Benzyl-CH₂~3.75 (s, 2H)~54.0
N-CH₂ (Octyl C1)~2.60 (t, 2H)~49.5
Phenyl-CH₂ (Octyl C8)~2.60 (t, 2H)~36.0
Octyl Chain (-CH₂-)1.25-1.65 (m, 12H)26.5-32.0
NH~1.5 (br s, 1H)-

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum provides a molecular fingerprint, confirming the presence of key structural components.

Key expected vibrational frequencies include:

N-H Stretch: A weak to medium intensity band around 3300-3350 cm⁻¹ is characteristic of a secondary amine (R₂NH) orgchemboulder.com.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate the C-H stretching of the two phenyl rings.

Aliphatic C-H Stretch: Strong, sharp bands in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the octyl chain's methylene groups.

C=C Aromatic Stretch: Several medium to sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic rings.

C-N Stretch: The stretching vibration for the aliphatic C-N bond is typically observed in the 1020-1250 cm⁻¹ range orgchemboulder.com.

Table 2: Predicted FT-IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3350Weak-Medium
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Ring Stretch1450 - 1600Medium-Sharp
C-N Stretch1020 - 1250Medium
Aromatic C-H Out-of-Plane Bend690 - 900Strong

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the compound's elemental formula, a critical step in its definitive identification. For this compound (C₂₁H₂₉N), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The technique is crucial for confirming the successful synthesis of the target molecule and for characterizing novel compounds nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing volatile compounds. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak (M⁺), if observed, would be at an odd nominal mass, consistent with the nitrogen rule for a compound with one nitrogen atom libretexts.org.

The most prominent fragmentation pathways for N-benzylated amines typically involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines libretexts.orgmiamioh.edu. This would lead to the formation of highly stable ions.

Tropylium Ion Formation: The benzyl group readily rearranges upon ionization to form the very stable tropylium cation at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds caymanchem.com.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
m/zIon StructureFragmentation Pathway
295[C₂₁H₂₉N]⁺Molecular Ion (M⁺)
204[C₁₄H₂₂N]⁺Alpha-cleavage (loss of phenyl radical)
106[C₇H₈N]⁺Alpha-cleavage (loss of C₇H₁₅-Ph radical)
91[C₇H₇]⁺Formation of Tropylium ion (base peak)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the comprehensive impurity profiling of synthesized this compound nih.govresolvemass.ca. It is particularly effective for identifying non-volatile or thermally unstable impurities that may be present from the synthesis, such as starting materials, reagents, or by-products resolvemass.ca. The LC system separates the components of the mixture, which are then ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer.

Using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), allows for the sensitive detection and identification of trace-level impurities nih.gov. By obtaining accurate mass measurements of impurity peaks, their elemental formulas can be proposed, providing critical information for process optimization and quality control in a research or manufacturing setting youtube.com.

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available information on the X-ray crystallographic analysis of this compound. This technique is instrumental in determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. Such an analysis would provide definitive proof of the compound's molecular structure, including bond lengths, bond angles, and crystal packing information. The absence of these data in scientific databases suggests that single crystals of this compound suitable for X-ray diffraction have either not been prepared or their analysis has not been reported.

Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

Similarly, specific HPLC methods for the purity assessment and quantitative analysis of this compound are not described in the available literature. HPLC is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components in a mixture. A validated HPLC method would be essential for determining the purity of synthesized this compound, identifying any potential impurities, and quantifying its concentration in various samples. The development of such a method would involve the systematic optimization of several parameters, which would be specific to the physicochemical properties of this compound. Without experimental data, a standard data table for its HPLC analysis cannot be compiled.

Computational and Theoretical Studies on N Benzyl 8 Phenyloctan 1 Amine

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory to analyze the electronic structure and reactivity of N-Benzyl-8-phenyloctan-1-amine were found in the available literature. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.

There is no available research that provides a Molecular Electrostatic Potential (MEP) map for this compound. MEP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules.

An analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound is not available in published literature. FMO analysis is crucial for understanding chemical reactivity and electronic properties.

Specific Natural Bond Orbital (NBO) analysis, which is used to study charge delocalization and intramolecular interactions, has not been documented for this compound.

Molecular Modeling and Simulation

No molecular dynamics (MD) simulation studies concerning the conformational landscape and stability of this compound were identified. MD simulations are used to understand the physical movements of atoms and molecules over time.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

Despite the utility of this method, no specific molecular docking studies for this compound have been published. Such research would theoretically involve:

Target Identification: Selecting a relevant biological target (e.g., a receptor or enzyme) based on a therapeutic hypothesis.

Ligand and Target Preparation: Preparing the 3D structure of this compound and the target protein for the docking software.

Docking Simulation: Running algorithms to fit the ligand into the binding site of the target.

Analysis of Results: Evaluating the predicted binding poses and energies to understand potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Without such studies, the specific binding interactions and potential biological targets of this compound remain speculative.

In Silico Predictions for Research and Development

In silico methods are instrumental in the early stages of drug development for predicting the pharmacokinetic profile of a compound, thereby reducing the time and cost associated with experimental studies.

ADME properties determine the bioavailability and persistence of a drug in the body. Computational models are frequently used to estimate these characteristics for novel compounds.

A theoretical ADME simulation for this compound would typically assess various parameters. Below is a hypothetical data table illustrating the types of properties that would be evaluated.

Table 1: Hypothetical In Silico ADME Predictions for this compound

Property CategoryParameterPredicted ValueSignificance
Absorption Human Intestinal AbsorptionNot AvailablePredicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityNot AvailableAn in vitro model for predicting intestinal drug absorption.
Blood-Brain Barrier (BBB) PenetrationNot AvailableIndicates if the compound can cross the BBB to act on the central nervous system.
Distribution Plasma Protein BindingNot AvailableThe degree to which a drug binds to proteins in the blood, affecting its availability.
Metabolism Cytochrome P450 (CYP) InhibitionNot AvailablePredicts potential drug-drug interactions by inhibiting key metabolic enzymes.
Excretion Renal Organic Cation TransporterNot AvailablePredicts the likelihood of renal excretion.

Currently, no published data from such simulations for this compound is available. The absence of these computational studies means that fundamental pharmacokinetic characteristics of this specific compound have not been established in the scientific literature.

Biological Interaction Studies in Vitro Focus for N Benzyl 8 Phenyloctan 1 Amine

Investigations of Enzyme Interaction Mechanisms

There is no publicly available research on the interaction of N-Benzyl-8-phenyloctan-1-amine with any enzymes. Therefore, data on its enzyme binding affinity, kinetic characterization of enzyme inhibition, and specific enzyme targets are absent from the scientific record.

Enzyme Binding Affinity Determination (e.g., Ki, IC50 values)

No studies have been published that determine the Ki or IC50 values of this compound for any enzyme.

Kinetic Characterization of Enzyme Inhibition (e.g., kinact, Ki)

Information on the kinetic parameters of enzyme inhibition, such as kinact or Ki, for this compound is not available.

Specific Enzyme Target Identification (e.g., proteases, transaminases, hydrolases)

Research has not yet identified any specific enzyme targets for this compound.

Receptor Binding and Activation Studies

Similarly, the scientific literature lacks any studies on the binding and activation of receptors by this compound.

Radioligand Binding Assays for Receptor Affinity (e.g., σ1, σ2, 5-HT2A/2C)

No radioligand binding assays have been reported to determine the affinity of this compound for any receptors, including the σ1, σ2, or 5-HT2A/2C receptors.

Functional Assays for Receptor Activation or Antagonism

There are no published functional assays describing the activation or antagonistic properties of this compound at any receptor.

Characterization of Receptor Selectivity Profiles

The initial step in understanding the pharmacological activity of a compound like this compound involves determining its binding affinity and selectivity across a wide range of biological targets. This is typically achieved through comprehensive screening assays.

A standard approach involves radioligand binding assays, where the compound of interest is tested for its ability to displace a known radioactive ligand from a specific receptor. These assays are conducted on cell membranes or purified receptors from various classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's potency at each target.

A hypothetical receptor selectivity profile for this compound would be presented in a data table, showcasing its binding affinities against a panel of receptors. This allows for an initial assessment of its potential primary targets and off-target effects.

Hypothetical Receptor Selectivity Profile Data Table

Receptor Target Binding Affinity (Ki, nM) Functional Assay (EC50/IC50, nM)
Adrenergic α1A Data not available Data not available
Adrenergic α2A Data not available Data not available
Dopamine D1 Data not available Data not available
Dopamine D2 Data not available Data not available
Serotonin (B10506) 5-HT1A Data not available Data not available
Serotonin 5-HT2A Data not available Data not available
Muscarinic M1 Data not available Data not available

Following the initial binding screens, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets. These assays measure the biological response elicited by the compound, such as changes in second messenger levels (e.g., cAMP, Ca2+) or downstream signaling pathways.

Mechanistic Insights into Biological Interactions

Structural Probes for Mapping Binding Sites

Once a primary biological target for this compound is identified, the compound itself can be utilized as a structural probe to elucidate the specific binding site on the receptor. This is often accomplished through structure-activity relationship (SAR) studies and computational modeling.

In SAR studies, a series of analogues of this compound would be synthesized with systematic modifications to its chemical structure. For instance, the length of the octyl chain, the position and nature of substituents on the phenyl ring, and the substitution on the benzyl (B1604629) group could be varied. The binding affinities and functional activities of these analogues would then be determined. By comparing the pharmacological data of the analogues, researchers can infer which chemical moieties are crucial for receptor interaction and begin to map the topology of the binding pocket.

Computational docking simulations can provide a theoretical model of how this compound fits into the three-dimensional structure of its target receptor. These models can predict the likely binding pose and identify key amino acid residues within the binding pocket that may interact with the ligand.

Hydrogen Bonding and Hydrophobic Interaction Analysis

The stability of the ligand-receptor complex is governed by various non-covalent interactions. For a molecule like this compound, both hydrogen bonding and hydrophobic interactions are expected to play critical roles.

Hydrogen Bonding: The secondary amine group in this compound can act as both a hydrogen bond donor and acceptor. It can form hydrogen bonds with polar amino acid residues, such as serine, threonine, tyrosine, aspartate, or glutamate, within the binding site. The presence and positioning of these residues are crucial for the specific recognition and binding of the ligand.

A detailed analysis of these interactions would typically involve site-directed mutagenesis studies. In these experiments, specific amino acid residues within the predicted binding site are mutated, and the effect on the binding and function of this compound is measured. A significant loss of affinity or efficacy upon mutation of a particular residue provides strong evidence for its direct involvement in the interaction.

Structure Activity Relationship Sar Studies of N Benzyl 8 Phenyloctan 1 Amine Analogues

Systematic Modification of the N-Benzyl Moiety

The N-benzyl group is a crucial component of the N-Benzyl-8-phenyloctan-1-amine scaffold, and modifications to this moiety have been shown to significantly influence biological activity in analogous compounds. SAR studies on related N-benzyl phenethylamines have demonstrated that both the presence and substitution pattern of the benzyl (B1604629) ring are critical for receptor affinity and functional activity. nih.gov

For instance, research on a series of N-benzyl phenethylamines revealed that substitutions on the benzyl ring could drastically alter their potency as 5-HT2A/5-HT2C agonists. nih.gov Generally, compounds with an N-(2-hydroxybenzyl) substitution showed the highest activity at the 5-HT2A receptor. nih.gov In contrast, N-(2-Methoxybenzyl) substituted compounds were less active. nih.gov The position of the substituent is also vital; studies on other benzyl derivatives have shown that ortho-position substitutions can lead to better inhibitory activity, while meta or para substitutions may reduce it. nih.gov For example, para-substituted benzyl piperazines have demonstrated the most significant antituberculosis activity in their class. nih.gov

These findings suggest that the electronic and steric properties of substituents on the N-benzyl ring, as well as their position, play a key role in molecular interactions with biological targets. The introduction of groups capable of hydrogen bonding, such as hydroxyl groups, or electron-withdrawing groups like fluorine, can modulate the binding affinity and efficacy of the entire molecule. nih.govnih.gov

Below is a table summarizing SAR findings from analogues, illustrating the impact of N-benzyl moiety modifications on receptor activity.

Compound Analogue ClassN-Benzyl Moiety ModificationObserved Impact on Activity
N-benzyl phenethylaminesN-(2-hydroxybenzyl)Generally showed the highest activity at the 5-HT2A receptor nih.gov
N-benzyl phenethylaminesN-(2-methoxybenzyl)Resulted in less active and less selective agonists nih.gov
YC-1 AnaloguesFluoro or cyano at ortho positionLed to better inhibitory activity nih.gov
YC-1 AnaloguesSubstitution at meta or para positionReduced inhibitory activity nih.gov
Benzyl Nitrofuranyl AmidesPara-substitution on benzyl ringShowed the greatest activity compared to meta-substitution nih.gov

Exploration of the Octan-1-amine Backbone Substitutions (e.g., chain length variations)

The octan-1-amine backbone forms the core scaffold of this compound, and its length and substitution pattern are critical determinants of biological activity. Variations in the length of the alkyl chain can influence how the molecule fits into a binding pocket and can affect its pharmacokinetic properties.

Studies on related compounds have shown a clear relationship between alkyl chain length and biological function. For example, in the phenethylamine (B48288) series, only short alkyl chains (one to four carbons) are associated with agonist activity at the 5-HT2A receptor, whereas longer alkyl chains result in antagonist activity. nih.gov This suggests that an optimal chain length is required to orient the key pharmacophoric groups correctly for a productive interaction with the receptor. Similarly, in a series of 4-nitrobenzyl carbamates, increasing the side chain length by even a single carbon atom led to a loss of selectivity, highlighting the sensitivity of the biological target to the dimensions of the molecule. sci-hub.box

The introduction of substituents on the backbone can also have a significant impact, often by introducing steric hindrance that may decrease activity. mdpi.com Therefore, maintaining an unsubstituted and optimally-lengthed alkyl chain is often crucial for preserving the desired biological effects.

The table below illustrates the general principles of backbone modification on biological activity based on studies of analogous compounds.

Modification TypeSpecific ChangeGeneral Impact on Activity
Chain Length VariationIncreasing chain length beyond optimalCan lead to a switch from agonist to antagonist activity or a loss of selectivity nih.govsci-hub.box
Chain Length VariationDecreasing chain length below optimalMay result in a significant loss of potency
Backbone SubstitutionIntroduction of bulky groupsCan decrease activity due to negative steric effects mdpi.com

Alterations to the Phenyl Group on the Octan-1-amine Chain

The terminal phenyl group on the octan-1-amine chain is another key site for structural modification to tune the biological activity of this compound analogues. The electronic properties of substituents on this phenyl ring can govern interactions with the target protein.

SAR studies on other molecules with terminal phenyl groups have provided valuable insights. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues bearing electron-donating groups on a phenyl ring were active, while those with electron-withdrawing groups were inactive. mdpi.com The strongest activity was observed with amine-based electron donors. mdpi.com Conversely, in other series, the introduction of electronegative atoms like fluorine has been shown to enhance activity. In a study of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, derivatives with a 4-fluorophenyl or a 2,4-difluorophenyl motif exhibited higher antioxidant and enzyme inhibitory potency compared to the unsubstituted phenyl analogue. mdpi.com The strong inhibitory effect of the difluorinated compound was noted as potentially being therapeutically useful. mdpi.com

These results indicate that the nature of the substituent on the terminal phenyl ring—whether it is electron-donating or electron-withdrawing, its size, and its lipophilicity—can profoundly affect the molecule's biological profile.

The following table summarizes the observed effects of phenyl group substitutions in related compound classes.

Compound Analogue ClassPhenyl Group SubstitutionObserved Impact on Activity
Pyrazolo[1,5-a]pyrimidin-7-aminesElectron-donating groups (e.g., amines)Associated with potent biological activity mdpi.com
Pyrazolo[1,5-a]pyrimidin-7-aminesElectron-withdrawing groupsResulted in inactive compounds mdpi.com
N-benzyl triazole oxides4-fluorophenylExhibited high interaction with DPPH radical mdpi.com
N-benzyl triazole oxides2,4-difluorophenylFound to be the most potent LOX inhibitor mdpi.com
N-benzyl triazole oxidesUnfunctionalized phenylShowed the lowest inhibitory potency in the series mdpi.com

Impact of Stereochemistry on Biological Activity

Stereochemistry is a fundamental factor that can have a crucial impact on the biological activity of chiral molecules. nih.gov Although this compound itself is not chiral, analogues with substitutions on the octan-1-amine backbone or at the benzylic position can introduce one or more chiral centers. In such cases, the different stereoisomers (enantiomers or diastereomers) are expected to exhibit different biological activities.

The differential activity of stereoisomers arises because biological targets, such as receptors and enzymes, are themselves chiral. This stereospecificity can affect various aspects of a drug's action, including target binding, cellular uptake, metabolism, and distribution. nih.govresearchgate.net For example, in a study of 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake mediated by an amino acid transport system. nih.gov The other isomers were significantly less potent, demonstrating that a precise three-dimensional arrangement of atoms is necessary for biological recognition and effect. nih.govresearchgate.net

Therefore, if chiral analogues of this compound are synthesized, it is essential to separate and evaluate the individual stereoisomers, as one may be significantly more active or have a different pharmacological profile than the others.

Computational Approaches to SAR Elucidation (e.g., QSAR)

Computational chemistry offers powerful tools to elucidate and predict the SAR of novel compounds, thereby accelerating the drug design process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to understand the structural requirements for biological activity.

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. By analyzing physicochemical descriptors—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters)—a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized analogues, helping to prioritize which compounds to synthesize and test.

Molecular modeling and docking simulations provide a three-dimensional perspective on how a ligand interacts with its biological target. researchgate.net These methods can predict the preferred binding pose of a molecule within the active site of a protein and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, molecular modeling has been used to shed light on the structural and stereochemical requirements for the efficient interaction of inhibitors with their target enzymes. nih.govresearchgate.net Such computational studies can rationalize observed SAR data and guide the design of new analogues with improved affinity and selectivity.

Applications of N Benzyl 8 Phenyloctan 1 Amine As a Research Tool and Building Block

Utility in Complex Organic Synthesis

The structural characteristics of N-Benzyl-8-phenyloctan-1-amine make it a valuable asset in the construction of intricate molecular frameworks. Its long carbon chain provides a scaffold that can be functionalized in numerous ways, while the benzyl (B1604629) and phenyl groups offer sites for further chemical modification.

In the field of complex organic synthesis, this compound serves as a key starting material for the creation of more elaborate molecules. Its synthesis is often a critical first step in a longer synthetic sequence. For instance, chiral tertiary dibenzylamines, which are known for their significant neuropharmacological potential, can be synthesized through pathways that may involve intermediates structurally related to this compound. mdpi.com The general synthetic approach to these types of molecules can involve several steps, including asymmetric additions and subsequent chemical modifications. mdpi.com

Beyond being a primary precursor, this compound and its analogs can act as crucial intermediates in various chemical reactions. The secondary amine functionality can undergo a range of transformations, such as oxidation to form corresponding imines. Furthermore, the N-benzyl group can be cleaved under specific reaction conditions, a common strategy in protecting group chemistry to reveal a primary amine for further functionalization.

Scaffold Design for Novel Chemical Entities

The molecular framework of this compound provides an excellent foundation for the design and synthesis of new chemical entities with tailored properties. Its adaptable structure allows for systematic modifications to explore structure-activity relationships.

The development of new ligands that can interact with biological targets is a cornerstone of medicinal chemistry and chemical biology. The synthesis of chiral tertiary dibenzylamines, for which compounds like this compound could serve as foundational structures, is of particular interest due to their potential as high-affinity ligands for neurological targets. mdpi.com By modifying the core structure, researchers can fine-tune the binding affinity and selectivity of these molecules for specific receptors or enzymes.

The ability to introduce various functional groups onto the this compound scaffold allows for the creation of diverse molecular architectures. These functionalized molecules can be designed to have specific electronic, optical, or self-assembly properties, making them suitable for applications in materials science and nanotechnology.

Probes for Biological System Interrogation

Understanding the complex workings of biological systems often requires the use of molecular probes that can interact with and report on specific cellular components or processes. The structural motifs present in this compound can be incorporated into the design of such probes. For example, derivatives of this compound could be functionalized with reporter groups, such as fluorescent tags, to enable the visualization of their interactions with biological targets. mdpi.com

Future Directions and Emerging Research Avenues for N Benzyl 8 Phenyloctan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The initial synthesis of N-Benzyl-8-phenyloctan-1-amine would likely follow established methods for the formation of secondary amines, such as reductive amination. Future research would focus on optimizing these routes for efficiency and sustainability. Key areas of development could include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, reducing the number of synthetic steps, and minimizing waste products. This could involve exploring one-pot synthesis methods.

Catalyst Innovation: Developing novel catalysts, potentially based on earth-abundant metals, to improve reaction yields and reduce the energy requirements of the synthesis. Catalytic systems that allow for the direct N-alkylation of amines with alcohols represent an atom-economic approach.

Flow Chemistry: Implementing continuous flow processes, which can offer superior control over reaction parameters, leading to higher purity and yield while enhancing safety.

Potential Synthetic StrategyAdvantagesResearch Focus
Reductive AminationHigh functional group tolerance, well-established.Development of milder reducing agents and recyclable catalysts.
Catalytic N-AlkylationHigh atom economy, potentially fewer steps.Design of highly active and selective non-precious metal catalysts.
Flow SynthesisEnhanced safety, scalability, and process control.Optimization of reactor design and reaction conditions for this specific transformation.

Advanced Mechanistic Characterization at the Atomic Level

A fundamental understanding of the compound's structure and behavior is crucial. Advanced spectroscopic and crystallographic techniques would be required to elucidate its properties at an atomic level. Future research would involve:

X-ray Crystallography: Obtaining a single-crystal X-ray structure to definitively determine bond lengths, angles, and the three-dimensional conformation of the molecule.

Multi-nuclear NMR Spectroscopy: Employing advanced Nuclear Magnetic Resonance techniques to probe the electronic environment of the molecule's atoms and understand its dynamic behavior in solution.

Mass Spectrometry: Using high-resolution mass spectrometry to confirm the exact mass and fragmentation patterns, which is essential for its unambiguous identification.

Novel Computational Methodologies for Predictive Modeling

Computational chemistry could provide significant insights into the potential properties of this compound before extensive laboratory work is undertaken. Future computational studies could focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular geometry, electronic properties, and spectroscopic signatures.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule over time to understand its conformational flexibility and interactions with potential biological targets or solvents.

QSAR Modeling: If a series of related compounds were synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of new analogues.

Exploration of Undiscovered Biological Targets and Mechanisms

The structural motifs within this compound, including a long alkyl chain, a phenyl ring, and a secondary amine, suggest it could interact with various biological systems. A primary avenue of future research would be to screen this compound for biological activity. This would involve:

High-Throughput Screening (HTS): Testing the compound against large panels of biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), to identify potential interactions.

Phenotypic Screening: Assessing the effect of the compound on cell cultures (e.g., cancer cell lines, neurons) to identify any interesting cellular responses, such as anti-proliferative or neuroprotective effects.

Mechanism of Action Studies: Once a biological activity is identified, further studies would be necessary to determine the specific molecular target and the mechanism by which the compound exerts its effect.

Design of Next-Generation Chemical Probes and Building Blocks

Should this compound be found to have a specific and potent biological activity, it could serve as a scaffold for the development of more advanced chemical tools. Future design directions might include:

Photoaffinity Probes: Incorporating a photoreactive group to allow for covalent labeling of the biological target upon UV irradiation, facilitating target identification.

Fluorescent Analogs: Attaching a fluorescent dye to visualize the compound's distribution within cells or tissues using microscopy techniques.

Bifunctional Molecules: Using the compound as a starting point for creating molecules that can bind to a target protein and simultaneously recruit other cellular machinery, for example, in the design of proteolysis-targeting chimeras (PROTACs).

Q & A

Q. What synthetic methodologies are recommended for producing N-Benzyl-8-phenyloctan-1-amine with high purity?

Methodological Answer:

  • Alkylation Approach : React 8-phenyloctan-1-amine with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) targeting ≥98% purity, as per pharmacopeial standards for amine derivatives .
  • Deuterated Analogs : For isotopic labeling in mechanistic studies, employ deuterated reagents (e.g., d4-labeled ethanol derivatives) to synthesize analogs for NMR tracking, as demonstrated for structurally similar N-benzylamines .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify benzyl and phenyl group integration (δ 7.2–7.4 ppm for aromatic protons) and alkyl chain conformation. Deuterated solvents (e.g., CDCl₃) enhance resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion ([M+H]⁺ at m/z calculated for C₂₁H₂₉N).
  • Cross-Referencing : Compare spectral data with ChemIDplus or DTP-NCI entries for analogous benzylamines to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Systematic Review : Apply Cochrane guidelines to assess study heterogeneity (e.g., cell line variability, assay protocols) and perform meta-analyses on dose-response relationships .
  • Orthogonal Assays : Validate activity using fluorescent probes (e.g., NBD-DDA derivatives for cellular uptake tracking) and compare results with standardized DTP-NCI pharmacological profiles .
  • Structural Modifications : Test analogs (e.g., salt forms like dibenzylethylenediamine complexes) to isolate structure-activity relationships (SARs) and mitigate batch-dependent variability .

Q. How can researchers investigate the interaction of this compound with lipid bilayers or membrane proteins?

Methodological Answer:

  • Fluorescent Labeling : Attach nitrobenzoxadiazole (NBD) tags (λex/em = 460/534 nm) to the amine group for real-time tracking of membrane incorporation via confocal microscopy .
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (association/dissociation rates) under varying pH and ionic conditions.
  • Computational Modeling : Parameterize molecular dynamics simulations using NMR-derived torsion angles and density functional theory (DFT) to predict membrane permeability .

Q. What protocols ensure stability and safe handling of this compound in long-term studies?

Methodological Answer:

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring .
  • Safety Measures : Follow tertiary amine handling guidelines: use fume hoods, nitrile gloves, and eye protection. Validate residual solvents (e.g., DMF) via GC-MS and water content via Karl Fischer titration .

Data Analysis and Validation

Q. How should researchers address inconsistencies in chromatographic purity assessments of this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-check HPLC results with capillary electrophoresis (CE) or ion mobility spectrometry (IMS) to resolve column-specific artifacts.
  • Batch Comparison : Analyze multiple synthesis batches using standardized pharmacopeial methods for amine quantification (e.g., titration with perchloric acid in glacial acetic acid) .
  • Collaborative Studies : Share raw data with independent labs via platforms like DTP-NCI to verify reproducibility and identify instrument-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.